molecular formula C15H26O4 B14616039 Ethyl 7-(2-formyl-5-hydroxycyclopentyl)heptanoate CAS No. 57403-01-7

Ethyl 7-(2-formyl-5-hydroxycyclopentyl)heptanoate

Cat. No.: B14616039
CAS No.: 57403-01-7
M. Wt: 270.36 g/mol
InChI Key: TXOXZXKVKGPBRT-UHFFFAOYSA-N
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Description

Ethyl 7-(2-formyl-5-hydroxycyclopentyl)heptanoate is an ester compound characterized by its unique structure, which includes a formyl group and a hydroxycyclopentyl ring. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-(2-formyl-5-hydroxycyclopentyl)heptanoate typically involves esterification reactions. One common method is the reaction of 7-(2-formyl-5-hydroxycyclopentyl)heptanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The process includes the esterification reaction followed by purification steps such as distillation and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-(2-formyl-5-hydroxycyclopentyl)heptanoate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like ammonia or amines in the presence of a base.

Major Products Formed

    Oxidation: 7-(2-carboxy-5-hydroxycyclopentyl)heptanoic acid.

    Reduction: Ethyl 7-(2-hydroxymethyl-5-hydroxycyclopentyl)heptanoate.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 7-(2-formyl-5-hydroxycyclopentyl)heptanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Used in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of ethyl 7-(2-formyl-5-hydroxycyclopentyl)heptanoate involves its interaction with specific molecular targets. The formyl group can form hydrogen bonds with enzymes, potentially inhibiting their activity. The hydroxycyclopentyl ring may interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 7-(2-formyl-5-methoxycyclopentyl)heptanoate: Similar structure but with a methoxy group instead of a hydroxy group.

    Ethyl 7-(2-formyl-5-hydroxycyclohexyl)heptanoate: Similar structure but with a cyclohexyl ring instead of a cyclopentyl ring.

Uniqueness

Ethyl 7-(2-formyl-5-hydroxycyclopentyl)heptanoate is unique due to the presence of both a formyl group and a hydroxycyclopentyl ring. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

57403-01-7

Molecular Formula

C15H26O4

Molecular Weight

270.36 g/mol

IUPAC Name

ethyl 7-(2-formyl-5-hydroxycyclopentyl)heptanoate

InChI

InChI=1S/C15H26O4/c1-2-19-15(18)8-6-4-3-5-7-13-12(11-16)9-10-14(13)17/h11-14,17H,2-10H2,1H3

InChI Key

TXOXZXKVKGPBRT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCCCC1C(CCC1O)C=O

Origin of Product

United States

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